molecular formula C3H7N5O3 B12646452 N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine CAS No. 138090-34-3

N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine

Cat. No.: B12646452
CAS No.: 138090-34-3
M. Wt: 161.12 g/mol
InChI Key: BRHBCJCBRIWSHT-UHFFFAOYSA-N
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Description

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine is a chemical compound known for its mutagenic and carcinogenic properties. It is widely used in scientific research to induce mutations and study the mechanisms of carcinogenesis. This compound is particularly known for its ability to alkylate DNA, leading to mutations that can result in cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine can be synthesized through the reaction of N-methyl-N-nitrosourea with nitroguanidine. The reaction typically occurs in an acidic medium, and the product is isolated through crystallization. The reaction conditions often involve maintaining a low temperature to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine undergoes several types of chemical reactions, including:

    Alkylation: It can transfer alkyl groups to DNA bases, leading to mutations.

    Hydrolysis: In aqueous solutions, it can hydrolyze to form diazomethane, a potent methylating agent.

    Decomposition: Under acidic or basic conditions, it can decompose to form various by-products.

Common Reagents and Conditions

    Alkylation: Commonly occurs in the presence of DNA or other nucleophiles.

    Hydrolysis: Requires aqueous potassium hydroxide.

    Decomposition: Can be induced by strong acids or bases.

Major Products Formed

    Alkylation: Leads to the formation of alkylated DNA bases.

    Hydrolysis: Produces diazomethane.

    Decomposition: Results in various by-products, including nitrous acid and other nitrogen-containing compounds.

Scientific Research Applications

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine is extensively used in scientific research due to its mutagenic properties. Some of its applications include:

    Chemistry: Used as a reagent to study alkylation reactions and DNA damage.

    Biology: Employed to induce mutations in microorganisms and cell cultures for genetic studies.

    Medicine: Utilized in cancer research to understand the mechanisms of carcinogenesis and to develop anti-cancer drugs.

    Industry: Applied in the production of certain pharmaceuticals and as a tool for genetic engineering.

Mechanism of Action

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine exerts its effects primarily through alkylation of DNA. It transfers alkyl groups to the O6 position of guanine and the O4 position of thymine, leading to transition mutations between guanine-cytosine and adenine-thymine base pairs. These mutations can result in genetic instability and cancer. The compound also induces oxidative stress and DNA damage, further contributing to its mutagenic and carcinogenic effects.

Comparison with Similar Compounds

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine is unique due to its high mutagenic potency and specific alkylation sites on DNA. Similar compounds include:

    N-methyl-N-nitrosourea: Another potent mutagen that alkylates DNA.

    Ethyl methanesulfonate: A chemical mutagen that induces point mutations.

    Nitrosamines: A class of compounds known for their carcinogenic properties.

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine stands out due to its specific use in research to study DNA alkylation and its role in carcinogenesis.

Properties

CAS No.

138090-34-3

Molecular Formula

C3H7N5O3

Molecular Weight

161.12 g/mol

IUPAC Name

1,2-dimethyl-3-nitro-1-nitrosoguanidine

InChI

InChI=1S/C3H7N5O3/c1-4-3(5-8(10)11)7(2)6-9/h1-2H3,(H,4,5)

InChI Key

BRHBCJCBRIWSHT-UHFFFAOYSA-N

Canonical SMILES

CN=C(N[N+](=O)[O-])N(C)N=O

Origin of Product

United States

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